3-[(3,4-Difluorophenyl)methyl]azetidine hydrochloride serves as a key intermediate in the synthesis of Ceralifimod (ONO-4641). [] Ceralifimod is a selective agonist for Sphingosine-1-phosphate (S1P) receptors S1P1 and S1P5, under development for the treatment of autoimmune diseases. [] S1P receptors are involved in various physiological processes, including immune cell trafficking and vascular integrity. []
While the provided abstracts don't directly address the mechanism of action of 3-[(3,4-Difluorophenyl)methyl]azetidine hydrochloride itself, its role as a precursor to Ceralifimod sheds light on its potential mechanism. Ceralifimod functions as a selective agonist of S1P1 and S1P5 receptors. [] Therefore, it is likely that 3-[(3,4-Difluorophenyl)methyl]azetidine hydrochloride contributes to the structural features necessary for binding to and activating these receptors.
The primary application of 3-[(3,4-Difluorophenyl)methyl]azetidine hydrochloride is its role as a key intermediate in the synthesis of Ceralifimod. [] Ceralifimod, a selective S1P1 and S1P5 agonist, shows promise as a potential therapeutic agent for treating autoimmune diseases like relapsing-remitting multiple sclerosis (RRMS). []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4